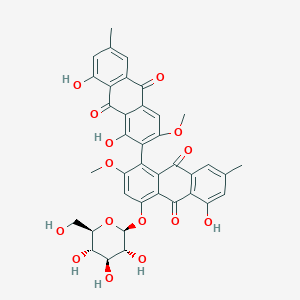

Torososide A

Description

Properties

IUPAC Name |

1,8-dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32O15/c1-12-5-14-23(17(40)7-12)33(45)25-16(30(14)42)9-19(50-3)27(35(25)47)26-20(51-4)10-21(52-38-37(49)36(48)32(44)22(11-39)53-38)28-29(26)31(43)15-6-13(2)8-18(41)24(15)34(28)46/h5-10,22,32,36-41,44,47-49H,11H2,1-4H3/t22-,32-,36+,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVMNQWWYXIURB-HFMXYEJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C4=C5C(=C(C=C4OC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)C7=C(C5=O)C=C(C=C7O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C4=C5C(=C(C=C4OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C(=O)C7=C(C5=O)C=C(C=C7O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Biosynthetic Blueprint of Plant-Derived Saponins: A Technical Guide

An In-depth Exploration of the Biosynthesis of Oleanane-Type Triterpenoid Saponins, Exemplified by Soyasaponins in Glycine max

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of oleanane-type triterpenoid saponins, a diverse class of plant secondary metabolites with significant pharmacological and industrial applications. Due to the limited specific scientific literature on the biosynthesis of Torososide A, this document focuses on the well-characterized biosynthesis of soyasaponins in soybean (Glycine max) as a representative model system. The guide details the enzymatic steps from the central isoprenoid pathway to the intricate tailoring reactions that generate the vast structural diversity of these compounds. It presents quantitative data on metabolite distribution, detailed experimental protocols for pathway elucidation, and visual representations of the biochemical cascade and associated experimental workflows. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, facilitating a deeper understanding and further exploration of saponin biosynthesis for metabolic engineering and pharmaceutical development.

Introduction: The Enigmatic Biosynthesis of this compound and the Oleanane Saponin Paradigm

Initial investigations into the biosynthetic pathway of this compound have revealed a scarcity of specific research. However, the related compound, Torososide B, has been identified as a tetrasaccharide derivative of physcion, an anthraquinone. This suggests that this compound is likely an anthraquinone glycoside. The biosynthesis of anthraquinones typically proceeds through the polyketide pathway.

Given the lack of detailed information on the this compound pathway, this guide will pivot to a thorough examination of a well-documented and analogous complex plant secondary metabolite pathway: the biosynthesis of oleanane-type triterpenoid saponins. The "oside" suffix in Torososide indicates a glycosidic structure, a defining feature of saponins. Oleanane saponins, such as the soyasaponins found in soybean (Glycine max), represent a large and economically important class of natural products. Their biosynthesis involves a complex series of enzymatic reactions, starting from the isoprenoid pathway and culminating in a diverse array of glycosylated triterpenoids.[1][2] Understanding this pathway provides a robust framework for hypothesizing and investigating the biosynthesis of other saponins and glycosylated natural products.

The Biosynthetic Pathway of Oleanane-Type Triterpenoid Saponins

The biosynthesis of oleanane-type triterpenoid saponins is a multi-step process that can be broadly divided into three key stages: the formation of the triterpenoid backbone, the oxidative modifications of the backbone, and the subsequent glycosylation events.[1][3]

2.1. Stage 1: Formation of the β-amyrin Backbone

The pathway originates from the cytosolic mevalonate (MVA) pathway, which produces the five-carbon building block, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the 30-carbon precursor, 2,3-oxidosqualene. The first committed step in oleanane saponin biosynthesis is the cyclization of 2,3-oxidosqualene to the pentacyclic triterpenoid, β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS) , an oxidosqualene cyclase (OSC).[1][4]

2.2. Stage 2: Oxidative Tailoring by Cytochrome P450 Monooxygenases (CYP450s)

Following the formation of the β-amyrin skeleton, a series of oxidative reactions are catalyzed by various cytochrome P450 monooxygenases (CYP450s). These enzymes introduce hydroxyl, carboxyl, and other functional groups at specific positions on the triterpenoid backbone, leading to a diverse array of sapogenins (the aglycone portion of saponins). In soybean, a key CYP450 is CYP93E1 , which catalyzes the C-24 hydroxylation of β-amyrin.[3] Further oxidations at other positions, such as C-11 and C-22, are also common in the biosynthesis of various oleanane saponins.

2.3. Stage 3: Glycosylation by UDP-dependent Glycosyltransferases (UGTs)

The final and most extensive diversification of saponins is achieved through glycosylation, catalyzed by a large family of UDP-dependent glycosyltransferases (UGTs). These enzymes transfer sugar moieties from activated sugar donors, such as UDP-glucose, UDP-galactose, and UDP-glucuronic acid, to the hydroxyl or carboxyl groups of the sapogenin backbone.[1][3] In the biosynthesis of soyasaponin I, for instance, a series of UGTs, including UGT73P2 and UGT91H4 , sequentially add sugar residues to the sapogenol B backbone.[5][6] The number, type, and linkage of these sugar chains contribute to the vast structural and functional diversity of saponins.

Figure 1. Simplified biosynthetic pathway of Soyasaponin I in Glycine max.

Quantitative Data on Soyasaponin Biosynthesis

The accumulation of soyasaponins varies significantly among different soybean varieties, tissues, and developmental stages. Quantitative analysis is crucial for understanding the regulation of the biosynthetic pathway and for breeding programs aimed at modifying saponin content.

Table 1: Concentration of Group B Soyasaponins in Different Soybean Varieties

| Soybean Variety | Total Group B Soyasaponin Concentration (µmol/g) |

| Variety 1 | 2.50 |

| Variety 2 | 3.75 |

| Variety 3 | 4.80 |

| Variety 4 | 5.85 |

| (Data adapted from multiple studies on 46 soybean varieties)[7] |

Table 2: Distribution of Group A and Group B Soyasaponins in Soybean Components

| Soybean Component | Group A Soyasaponins | Group B Soyasaponins |

| Germ (Hypocotyl) | Predominantly Present | High Concentration |

| Cotyledons | Negligible | High Concentration |

| Hulls | Negligible | Low Concentration |

| (Data summarized from qualitative and quantitative analyses)[1][8] |

Experimental Protocols for Studying Saponin Biosynthesis

The elucidation of saponin biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments.

4.1. Protocol for Quantification of Soyasaponins by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the extraction and quantification of soyasaponins from soybean flour.[7][9]

4.1.1. Materials and Reagents

-

Soybean flour

-

70% (v/v) aqueous ethanol

-

80% (v/v) aqueous methanol

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Soyasaponin standards (e.g., Soyasaponin I)

-

Formononetin (internal standard)

-

Stir plate and stir bars

-

Rotary evaporator

-

Volumetric flasks

-

Syringe filters (0.45 µm)

-

HPLC system with a C18 column and UV detector

4.1.2. Extraction Procedure

-

Weigh 4 g of finely ground soybean flour into a flask.

-

Add 100 mL of 70% aqueous ethanol and stir for 2.5 hours at room temperature.

-

Filter the extract and evaporate to dryness using a rotary evaporator at a temperature below 30°C.

-

Redissolve the residue in 80% aqueous methanol and transfer to a 10.0 mL volumetric flask, making up to the mark with the same solvent.

-

Add a known concentration of formononetin as an internal standard.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4.1.3. HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.05% TFA. For example, a linear gradient from 36% acetonitrile to a higher concentration over a set time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 205 nm (for non-DDMP saponins) and 292 nm (for DDMP-conjugated saponins).

-

Quantification: Prepare a standard curve using purified soyasaponin standards. Calculate the concentration of soyasaponins in the sample based on the peak area relative to the standard curve and normalized to the internal standard.

4.2. Protocol for Heterologous Expression and Functional Characterization of β-Amyrin Synthase

This protocol describes the expression of a candidate β-amyrin synthase gene in a microbial host (e.g., Saccharomyces cerevisiae) to confirm its enzymatic activity.[6][10]

4.2.1. Materials and Reagents

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent S. cerevisiae cells (e.g., INVSc1)

-

Yeast growth media (SD-Ura, SG-Ura)

-

Plasmid containing the candidate β-amyrin synthase cDNA

-

Restriction enzymes and T4 DNA ligase (if using traditional cloning) or Gateway cloning reagents

-

Yeast transformation reagents (e.g., lithium acetate, PEG)

-

Glass beads for cell lysis

-

Microsome isolation buffer

-

2,3-oxidosqualene substrate

-

Gas chromatograph-mass spectrometer (GC-MS)

4.2.2. Procedure

-

Cloning: Clone the full-length cDNA of the candidate β-amyrin synthase into the yeast expression vector.

-

Yeast Transformation: Transform the expression construct into competent S. cerevisiae cells and select for transformants on appropriate selective media.

-

Protein Expression: Grow a starter culture of the transformed yeast in SD-Ura medium overnight. Inoculate a larger volume of SG-Ura medium (containing galactose to induce expression) with the starter culture and grow for 48-72 hours.

-

Microsome Isolation: Harvest the yeast cells by centrifugation. Lyse the cells using glass beads and isolate the microsomal fraction, which contains the membrane-bound β-amyrin synthase, by differential centrifugation.

-

Enzyme Assay: Resuspend the microsomal pellet in assay buffer. Add the substrate, 2,3-oxidosqualene. Incubate the reaction at an optimal temperature (e.g., 30°C) for a set period.

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane). Analyze the extract by GC-MS. Compare the retention time and mass spectrum of the product with an authentic β-amyrin standard to confirm the identity of the product.

4.3. Protocol for Transcriptome Analysis to Identify Saponin Biosynthesis Genes

This protocol outlines a general workflow for using RNA sequencing (RNA-seq) to identify genes involved in soyasaponin biosynthesis by comparing gene expression in different tissues or under different conditions.[11][12][13]

Figure 2. General workflow for transcriptome analysis to identify saponin biosynthesis genes.

4.3.1. Experimental Design and Tissue Collection

-

Design an experiment to compare tissues with differential saponin accumulation (e.g., soybean hypocotyls vs. leaves) or to compare tissues treated with an elicitor (e.g., methyl jasmonate) that induces saponin biosynthesis versus a control.

-

Harvest tissues at the appropriate developmental stage or time point after treatment, immediately freeze in liquid nitrogen, and store at -80°C.

4.3.2. RNA Extraction, Library Preparation, and Sequencing

-

Extract total RNA from the collected tissues using a suitable kit or protocol. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

Prepare mRNA sequencing libraries from high-quality RNA samples according to the manufacturer's instructions (e.g., Illumina TruSeq RNA Library Prep Kit).

-

Sequence the prepared libraries on a high-throughput sequencing platform.

4.3.3. Bioinformatic Analysis

-

Perform quality control on the raw sequencing reads and trim adapter sequences and low-quality bases.

-

Align the cleaned reads to the soybean reference genome using a splice-aware aligner (e.g., HISAT2, STAR).

-

Quantify gene expression levels (e.g., as transcripts per million - TPM).

-

Perform differential expression analysis between the compared sample groups to identify genes that are significantly up- or down-regulated.

-

Functionally annotate the differentially expressed genes by comparing their sequences to public databases (e.g., NCBI Nr, Gene Ontology, KEGG).

-

Identify candidate genes for saponin biosynthesis among the upregulated genes, focusing on gene families known to be involved in secondary metabolism, such as oxidosqualene cyclases, CYP450s, and UGTs.

4.3.4. Candidate Gene Validation

-

Validate the expression patterns of candidate genes using quantitative real-time PCR (qRT-PCR).

-

Functionally characterize promising candidate genes using methods such as heterologous expression (as described in Protocol 4.2) or virus-induced gene silencing (VIGS) in the plant.

Conclusion and Future Perspectives

The biosynthesis of oleanane-type triterpenoid saponins is a complex and highly regulated process that is beginning to be unraveled through the integration of advanced analytical, biochemical, and genomic techniques. While significant progress has been made in identifying the core enzymatic machinery, many of the specific tailoring enzymes responsible for the vast diversity of saponin structures remain to be discovered. The methodologies and foundational knowledge presented in this guide, using soyasaponin biosynthesis as a model, provide a robust framework for future research.

Future efforts in this field will likely focus on:

-

Elucidation of Novel Pathways: Applying the described experimental workflows to a wider range of plant species to uncover new saponin biosynthetic pathways and enzymes.

-

Metabolic Engineering: Utilizing the identified genes to engineer high-value saponin production in microbial or plant-based systems. This could provide a sustainable source of important pharmaceuticals and industrial compounds.

-

Understanding Regulatory Networks: Investigating the transcriptional regulation of saponin biosynthesis to understand how plants control the production of these compounds in response to developmental and environmental cues.

By continuing to build upon this foundational knowledge, the scientific community can unlock the full potential of plant-derived saponins for the benefit of human health and industry.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. HPLC/MS/MS Method for Determination of Soyasaponins in the Soybean Varieties [agris.fao.org]

- 3. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Functional specialization of UDP‐glycosyltransferase 73P12 in licorice to produce a sweet triterpenoid saponin, glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of the group B soyasaponins by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSpace [dr.lib.iastate.edu]

- 9. DSpace [dr.lib.iastate.edu]

- 10. Molecular cloning, functional characterization and expression of the β-amyrin synthase gene involved in saikosaponin biosynthesis in Bupleurum chinense DC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for preparing fresh frozen soybean tissues for spatial transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for preparing fresh frozen soybean tissues for spatial transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Physical and chemical properties of Torososide A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torososide A, a novel bianthraquinone glucoside, has been isolated from the leaves of Cassia torosa. Its structure has been elucidated as (S)-5,7′-biphyscion 8-β-D-glucoside. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, based on the foundational research in the field. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its spectral data. This document is intended to serve as a core reference for researchers and professionals in drug development and natural product chemistry.

Chemical and Physical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and further investigation. The data presented in Table 1 is derived from the initial isolation and characterization studies.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₈H₃₂O₁₅ | [1] |

| Molecular Weight | 728.659 g/mol | [1] |

| CAS Number | 165689-32-7 | [2] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Optical Rotation | Not specified in available literature | |

| Solubility | Not specified in available literature |

Note: Specific quantitative data for appearance, melting point, optical rotation, and solubility are not available in the currently accessible literature. Further experimental determination is required.

Spectral Data

The structural elucidation of this compound was primarily achieved through the application of various spectroscopic techniques. A summary of the key spectral data is provided below.

Mass Spectrometry (MS)

Detailed mass spectrometry data, including high-resolution mass spectrometry (HRMS) for the confirmation of the molecular formula and fragmentation patterns for structural analysis, is not fully available in the public domain. The molecular weight was determined to be 728.659 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete ¹H and ¹³C NMR spectral data are essential for the definitive structural assignment of this compound. While the foundational paper by Kitanaka and Takido (1995) would contain this information, the full spectral data is not available in the public abstracts.

Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of this compound, as inferred from the available scientific literature.

Isolation of this compound

The isolation of this compound from Cassia torosa involves a multi-step extraction and chromatographic process.

Diagram 1: General Workflow for Isolation of this compound

Caption: A generalized workflow for the isolation of this compound.

Protocol Details:

-

Plant Material Collection and Preparation: Fresh leaves of Cassia torosa are collected and shade-dried at room temperature. The dried leaves are then powdered to a coarse consistency.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol, using a Soxhlet apparatus or maceration. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step aims to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing this compound (likely the more polar fractions such as ethyl acetate or n-butanol) is subjected to column chromatography over silica gel. A gradient elution system with a mixture of solvents (e.g., chloroform-methanol) is employed to separate the different components.

-

Further Purification: Fractions containing the compound of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The determination of the chemical structure of this compound involves a combination of spectroscopic methods.

Diagram 2: Methodologies for Structural Elucidation

Caption: Spectroscopic techniques for determining the structure of this compound.

Protocol Details:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and deduce the molecular formula of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms present.

-

2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, ultimately leading to the complete structural assignment of the aglycone and the sugar moiety, as well as their linkage point.

-

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

-

UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the anthraquinone chromophore.

-

Chemical Evidence: Acid hydrolysis of the glycoside to separate the aglycone and the sugar, followed by their individual characterization, can confirm the nature of the sugar and its linkage.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activities and associated signaling pathways of purified this compound. However, extracts of Cassia tora and other isolated anthraquinones have been reported to possess a range of pharmacological effects, including but not limited to:

-

Antioxidant activity

-

Antimicrobial activity

-

Anti-inflammatory properties

It is plausible that this compound contributes to some of these observed activities. Further research is required to investigate the specific biological effects of this compound and to elucidate its mechanism of action and any involvement in cellular signaling pathways.

Diagram 3: Potential Areas for Biological Investigation of this compound

References

Torososide A literature review and historical context

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Torososide A, a naturally occurring bianthraquinone glucoside isolated from the leaves of Cassia torosa, represents a molecule of significant interest within the Fabaceae family. This document provides a detailed technical overview of this compound, consolidating the available scientific literature into a singular, comprehensive resource. It covers the historical context of its discovery, its chemical structure, and the biological activities of its constituent moieties. This guide is intended to serve as a foundational reference for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction and Historical Context

This compound was first reported in the scientific literature in a 1995 publication in the journal Phytochemistry. This initial report detailed its isolation from Cassia torosa and the elucidation of its chemical structure. As a member of the anthraquinone class of compounds, which are known for their diverse pharmacological activities, this compound has potential for further investigation. Anthraquinones from Cassia species have a long history of use in traditional medicine, primarily for their laxative effects, but also for antimicrobial and anti-inflammatory properties.

The aglycone of this compound, (-)-7,7′-biphyscion, has been the subject of more recent research. A 2022 study highlighted its potent photosensitizing capabilities, demonstrating significant photocytotoxicity against human lung cancer cells (A549) under blue light irradiation[1][2][3]. This finding suggests a potential therapeutic application for the aglycone in photodynamic therapy and warrants investigation into whether the glycosylated form, this compound, retains or modulates this activity.

Chemical Structure and Properties

This compound is chemically identified as (S)-5,7′-biphyscion 8-β-d-glucoside[4]. It is classified as a bianthraquinone, meaning it is formed from the dimerization of two anthraquinone units. The specific anthraquinone monomer in this case is physcion. The structure is characterized by a glycosidic bond linking a glucose molecule to one of the physcion units.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 165689-32-7 | [4] |

| Molecular Formula | C38H32O15 | ChemFaces |

| Molecular Weight | 728.66 g/mol | ChemFaces |

| Appearance | Orange powder | ChemFaces |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |

| Natural Source | Leaves of Cassia torosa (Fabaceae) | [4] |

Biological Activity and Potential Therapeutic Applications

Photodynamic Therapy Potential

The aglycone of this compound, (-)-7,7′-biphyscion, has demonstrated potent photocytotoxicity. This suggests that this compound should be investigated as a potential photosensitizer for photodynamic therapy (PDT), a treatment modality that uses a combination of a photosensitizing agent, light, and oxygen to kill cancer cells and other diseased cells.

Table 2: Photocytotoxicity Data for (-)-7,7′-biphyscion (Aglycone of this compound)

| Cell Line | Condition | EC50 | Source |

| A549 (Human Lung Carcinoma) | Blue Light Irradiation (λexc = 468 nm, 9.3 J/cm²) | 0.064 µM | [3] |

| A549 (Human Lung Carcinoma) | Dark | Non-toxic | [1] |

Other Potential Activities

Anthraquinones isolated from Cassia species are well-documented to possess a range of biological activities, including:

-

Purgative/Laxative Effects: This is the most well-known activity of many anthraquinone glycosides[5].

-

Antimicrobial Activity: Various extracts from Cassia tora have shown efficacy against a range of bacteria and fungi.

-

Anti-inflammatory Effects: Some anthraquinones exhibit anti-inflammatory properties.

-

Antioxidant Activity: The phenolic nature of these compounds often imparts antioxidant capabilities.

Further research is required to determine if this compound exhibits these properties and to what extent.

Experimental Protocols

While the specific details from the original 1995 publication are not accessible, a general methodology for the isolation and characterization of bianthraquinone glucosides from Cassia species can be outlined based on standard practices in phytochemistry.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of compounds like this compound from a plant source.

Structure Elucidation

The structure of a novel natural product like this compound would be determined using a combination of spectroscopic techniques:

-

UV-Vis Spectroscopy: To identify the characteristic chromophore of the anthraquinone skeleton.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and glycosidic linkages.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues about the structure. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most crucial technique.

-

1H NMR: To determine the number and types of protons and their connectivity.

-

13C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule, including the attachment point of the sugar moiety and the linkage between the two anthraquinone units.

-

-

Circular Dichroism (CD) Spectroscopy: To determine the stereochemistry, such as the (S)-configuration at the biaryl axis.

-

Chemical Methods: Acid hydrolysis to cleave the glycosidic bond and identify the sugar component (glucose in this case) and the aglycone.

Potential Signaling Pathways

Given the photocytotoxicity of the aglycone, a plausible mechanism of action under irradiation involves the generation of reactive oxygen species (ROS), which can induce apoptosis.

Future Directions

The study of this compound is still in its infancy. Future research should focus on the following areas:

-

Total Synthesis: A total synthesis of this compound would confirm its structure and provide a source of the pure compound for further studies.

-

In-depth Biological Evaluation: A comprehensive screening of this compound for various biological activities, including its potential as a photosensitizer, as well as its antimicrobial, anti-inflammatory, and cytotoxic properties in the absence of light.

-

Mechanism of Action Studies: If biological activity is confirmed, detailed studies to elucidate the underlying molecular mechanisms and signaling pathways are warranted.

-

Pharmacokinetic and Pharmacodynamic Studies: To assess its absorption, distribution, metabolism, and excretion (ADME) properties and to understand its dose-response relationship in vivo.

Conclusion

This compound is a bianthraquinone glucoside with a unique chemical structure. While direct biological data for this compound is scarce, the potent photocytotoxicity of its aglycone suggests a promising avenue for future research in the field of photodynamic therapy. The information compiled in this technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this interesting natural product. Further investigation is essential to move from its initial discovery to potential clinical applications.

References

- 1. Targeted isolation of photoactive pigments from mushrooms yielded a highly potent new photosensitizer: 7,7′-biphyscion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeted isolation of photoactive pigments from mushrooms yielded a highly potent new photosensitizer: 7,7'-biphyscion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide to Torososide A and its Relationship to Torososide B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Torososide A and Torososide B, two natural compounds isolated from the plant Cassia torosa. While both are glycosides derived from anthraquinones, they exhibit distinct structural and biological profiles. This document details their chemical structures, summarizes their known biological activities with available quantitative data, and provides methodological insights into the assays used for their characterization. Particular focus is placed on the anti-allergic properties of Torososide B through the inhibition of leukotriene release. The relationship between these two compounds is elucidated through a comparative analysis of their molecular architecture.

Introduction

Cassia torosa, a plant belonging to the Fabaceae family, is a rich source of various bioactive secondary metabolites, particularly anthraquinone glycosides. Among these, this compound and Torososide B have been identified as compounds of interest. Torososide B has been noted for its anti-allergic properties, specifically its ability to inhibit the release of leukotrienes. Understanding the structural and functional relationship between this compound and Torososide B is crucial for exploring their therapeutic potential and for guiding future drug discovery and development efforts based on these natural scaffolds.

Chemical Structures and Properties

This compound and Torososide B share a common ancestral plant source but differ significantly in their chemical structures. This compound is a bianthraquinone glucoside, while Torososide B is a tetrasaccharide derivative of the anthraquinone physcion.

This compound

This compound has been identified as (S)-5,7′-biphyscion 8-β-D-glucoside[1]. It is a dimeric anthraquinone, where two physcion units are linked and attached to a single glucose molecule.

Torososide B

The structure of Torososide B has been established as physcion 8-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside[2]. This structure consists of a single physcion aglycone attached to a complex tetrasaccharide chain.

The table below summarizes the key chemical properties of this compound and Torososide B.

| Property | This compound | Torososide B |

| Chemical Name | (S)-5,7′-biphyscion 8-β-D-glucoside[1] | physcion 8-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside[2] |

| Molecular Formula | C38H32O15[3] | C40H52O25[4] |

| Molecular Weight | 728.7 g/mol [3] | 932.8 g/mol [4] |

| CAS Number | 165689-32-7[5][6] | Not explicitly found, but associated with PubChem CID 9988405. |

| General Class | Bianthraquinone Glycoside | Monohydroxyanthraquinone Tetrasaccharide[4] |

| Aglycone | (S)-5,7′-biphyscion | Physcion |

| Glycosidic Moiety | β-D-glucoside | β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside |

| Source | Leaves of Cassia torosa[1] | Seeds of Cassia torosa[2] |

Biological Activity and Mechanism of Action

The primary biological activity reported for this class of compounds from Cassia torosa is anti-allergic and anti-inflammatory.

Torososide B: Inhibition of Leukotriene Release

Torososide B has been shown to inhibit the release of leukotrienes from rat peritoneal mast cells induced by the calcium ionophore A23187[2]. Leukotrienes are potent inflammatory mediators involved in the pathophysiology of allergic reactions and asthma. By inhibiting their release, Torososide B demonstrates potential as an anti-allergic agent.

At present, specific quantitative data such as IC50 values for the leukotriene release-inhibitory activity of Torososide B are not available in the public domain abstracts of the primary literature.

This compound: Biological Activity

Currently, there is no publicly available information on the biological activity of this compound. Further research is required to elucidate its pharmacological profile.

Experimental Protocols

Isolation of this compound and B

The general procedure for isolating anthraquinone glycosides from Cassia species involves the following steps:

-

Extraction: The plant material (leaves for this compound, seeds for Torososide B) is dried, powdered, and extracted with a suitable solvent such as methanol or ethanol.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

Chromatography: The fractions are subjected to various chromatographic techniques, such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compounds.

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Leukotriene Release Inhibition Assay

The inhibitory effect of Torososide B on leukotriene release is typically evaluated using an in vitro assay with rat peritoneal mast cells.

-

Mast Cell Isolation: Peritoneal mast cells are collected from rats by peritoneal lavage. The cells are then purified to obtain a high percentage of mast cells.

-

Pre-incubation: The purified mast cells are pre-incubated with varying concentrations of the test compound (Torososide B) for a specific period.

-

Stimulation: The cells are then stimulated with a calcium ionophore, such as A23187, to induce the release of leukotrienes.

-

Quantification: The amount of leukotrienes released into the supernatant is quantified using methods like enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage inhibition of leukotriene release at each concentration of the test compound is calculated relative to a control (cells stimulated without the test compound).

Signaling Pathways

The release of leukotrienes from mast cells upon stimulation with a calcium ionophore like A23187 is a process dependent on the influx of extracellular calcium. This bypasses the need for cell surface receptor activation and directly increases intracellular calcium levels. The elevated calcium activates phospholipase A2, which in turn initiates the arachidonic acid cascade, leading to the synthesis and release of leukotrienes. Torososide B's inhibitory action likely involves interference with one or more steps in this pathway downstream of the calcium influx.

Relationship between this compound and Torososide B

The relationship between this compound and Torososide B is primarily structural, stemming from their common anthraquinone core derived from physcion.

-

Aglycone Core: Torososide B contains a single physcion unit as its aglycone. This compound is a dimer of physcion, indicating a biosynthetic pathway that involves the coupling of two physcion molecules.

-

Glycosylation: The nature of glycosylation is a major point of divergence. This compound has a simple structure with a single glucose unit attached to the bianthraquinone core. In contrast, Torososide B features a complex tetrasaccharide chain, suggesting a more elaborate glycosylation process in its biosynthesis.

-

Plant Part Origin: The isolation of this compound from the leaves and Torososide B from the seeds of Cassia torosa suggests differential biosynthesis and accumulation of these compounds within the plant.

Conclusion and Future Directions

This compound and Torososide B are structurally related anthraquinone glycosides from Cassia torosa. While Torososide B has demonstrated anti-allergic potential through the inhibition of leukotriene release, the biological activity of this compound remains to be explored. The significant structural differences, particularly in the aglycone and the glycosidic chain, suggest that these compounds may possess distinct pharmacological profiles.

Future research should focus on:

-

The full elucidation of the biological activity of this compound.

-

Quantitative determination of the potency of Torososide B as a leukotriene release inhibitor.

-

Investigation of the specific molecular targets and signaling pathways modulated by both compounds.

-

Comparative studies to understand how the structural differences between this compound and B influence their biological activities.

Such studies will be invaluable for unlocking the full therapeutic potential of these natural products and for the development of novel anti-inflammatory and anti-allergic agents.

References

- 1. This compound | CAS:165689-32-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. Antiallergic agent from natural sources. 2. Structures and leukotriene release-inhibitory effect of torososide B and torosachrysone 8-O-6"-malonyl beta-gentiobioside from Cassia torosa Cav - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Torososide B | C40H52O25 | CID 9988405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. This compound — TargetMol Chemicals [targetmol.com]

Spectroscopic Blueprint of Torososide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Torososide A, a bianthraquinone glucoside isolated from the leaves of Cassia torosa. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development, offering detailed spectroscopic data, experimental protocols, and structural insights.

Executive Summary

This compound, identified as (S)-5,7′-biphyscion 8-β-d-glucoside, is a significant natural product with potential biological activities warranting further investigation. The structural elucidation of this complex molecule relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide presents a detailed compilation of the reported spectroscopic data for this compound, providing a foundational dataset for its identification, characterization, and further research endeavors.

Chemical Structure

Figure 1: Chemical Structure of this compound

Methodological & Application

Application Note: Extraction and Purification of Torososide A from Scaevola taccada

Audience: Researchers, scientists, and drug development professionals.

Introduction

Torososide A is a triterpenoid saponin identified from Scaevola taccada, a plant known for its traditional medicinal uses and rich phytochemical profile, including flavonoids, alkaloids, and other saponins. Triterpenoid saponins are of significant interest in drug discovery due to their diverse pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from the leaves of Scaevola taccada. The outlined procedures are based on established methodologies for the isolation of triterpenoid saponins from plant materials.

Data Presentation

The following tables summarize representative quantitative data for a generalized triterpenoid saponin extraction and purification process. These values are illustrative and will vary depending on the specific batch of plant material and experimental conditions.

Table 1: Extraction Parameters and Yields

| Parameter | Value | Reference |

| Plant Material | Dried, powdered leaves of Scaevola taccada | [1] |

| Extraction Solvent | 70% Ethanol in Water | [1] |

| Solvent-to-Solid Ratio | 10:1 (v/w) | General Practice |

| Extraction Time | 72 hours (with agitation) | [1] |

| Extraction Temperature | Room Temperature | General Practice |

| Crude Extract Yield | 15 - 25% (w/w of dry plant material) | General Estimate |

Table 2: Purification Step Summary and Expected Purity

| Purification Step | Stationary Phase | Mobile Phase (Elution Gradient) | Expected Purity of this compound Fraction |

| Step 1: Liquid-Liquid Partitioning | - | n-Butanol and Water | Low (complex mixture) |

| Step 2: Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Chloroform:Methanol:Water (gradient) | 30 - 50% |

| Step 3: Reversed-Phase HPLC | C18 Silica Gel | Acetonitrile:Water (gradient) | > 95% |

Experimental Protocols

1. Preparation of Plant Material

-

Collect fresh, healthy leaves of Scaevola taccada.

-

Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.

-

Air-dry the leaves in a well-ventilated area, preferably in the shade, until they are brittle. Alternatively, use a plant dryer at a temperature not exceeding 45°C.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

Sieve the powder to ensure a uniform particle size (e.g., 40-60 mesh).

-

Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.

2. Extraction of Crude Saponins

-

Weigh the desired amount of powdered Scaevola taccada leaves.

-

Place the powder in a large Erlenmeyer flask or a suitable extraction vessel.

-

Add 70% ethanol at a 10:1 solvent-to-solid ratio (e.g., 1 liter of 70% ethanol for every 100 grams of leaf powder).

-

Seal the vessel and macerate the mixture for 72 hours at room temperature with continuous agitation using a magnetic stirrer or an orbital shaker.

-

After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Collect the filtrate (the crude ethanolic extract).

-

Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a thick, viscous residue.

-

Lyophilize or vacuum-dry the residue to obtain the crude saponin extract as a powder.

3. Purification Protocol

Step 1: Liquid-Liquid Partitioning

-

Dissolve the crude saponin extract in distilled water.

-

Transfer the aqueous solution to a separatory funnel.

-

Add an equal volume of n-butanol.

-

Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.

-

Collect the upper n-butanol layer, which will contain the saponins.

-

Repeat the n-butanol extraction three times to maximize the recovery of saponins.

-

Combine all the n-butanol fractions.

-

Evaporate the n-butanol under reduced pressure to obtain the n-butanol fraction enriched with saponins.

Step 2: Silica Gel Column Chromatography

-

Prepare a silica gel slurry (200-300 mesh) in chloroform.

-

Pack a glass chromatography column with the slurry to the desired height.

-

Equilibrate the column with chloroform.

-

Dissolve the n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely.

-

Carefully load the dried, saponin-adsorbed silica gel onto the top of the prepared column.

-

Elute the column with a stepwise gradient of chloroform, methanol, and water. A common starting point is a chloroform:methanol (95:5) mixture, gradually increasing the polarity by increasing the proportion of methanol and then introducing water.

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A common spray reagent for visualizing saponins on a TLC plate is a 10% sulfuric acid solution in ethanol, followed by heating.

Step 3: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Pool the fractions from the silica gel column that are enriched with this compound and evaporate the solvent.

-

Dissolve the enriched fraction in the HPLC mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Perform preparative RP-HPLC using a C18 column.

-

Elute with a gradient of acetonitrile and water. The specific gradient will need to be optimized, but a typical starting point is a linear gradient from 20% to 80% acetonitrile over 40 minutes.

-

Monitor the elution profile using a suitable detector (e.g., UV at 205 nm or an Evaporative Light Scattering Detector, ELSD).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated this compound using analytical HPLC.

-

Remove the solvent from the collected fraction by lyophilization to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Torososide A

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a proposed High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Torososide A, a bianthraquinone glucoside isolated from Cassia torosa. Due to the limited availability of specific validated HPLC methods for this compound in publicly accessible literature, this protocol is based on established methods for the analysis of similar compounds, such as anthraquinone glycosides and saponins, found in the Cassia genus. This method will require optimization and validation for specific applications.

Introduction

This compound is a naturally occurring bianthraquinone glucoside found in the plant Cassia torosa, which belongs to the Fabaceae family.[1][2] Natural products are a significant source of new chemical entities in drug discovery, and the accurate and precise quantification of these compounds is crucial for research and development, quality control of herbal medicines, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of individual components in complex mixtures, making it an ideal method for the analysis of this compound in plant extracts and pharmaceutical preparations. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a moderately polar glycoside, will be retained on the column and separated from other components in the sample matrix based on its hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component and an organic modifier (e.g., acetonitrile or methanol) is proposed to achieve optimal separation of this compound from other phytochemicals present in Cassia torosa extracts. Detection is achieved using a UV-Vis detector, as anthraquinone structures typically exhibit strong absorbance in the UV region.

Experimental Protocol

Equipment and Reagents

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or Quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

-

Analytical balance

-

Ultrasonic bath

-

pH meter

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

-

Reagents and Standards:

Chromatographic Conditions

The following are proposed starting conditions for the HPLC analysis of this compound and may require optimization.

| Parameter | Proposed Condition |

| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm (or scan with PDA detector to determine optimal wavelength) |

Preparation of Standard Solutions

-

Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions (from Cassia torosa seeds)

-

Grinding: Grind the dried seeds of Cassia torosa into a fine powder.

-

Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 50 mL of methanol and extract using an ultrasonic bath for 30 minutes.

-

Filtration: Filter the extract through a Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate under reduced pressure to dryness.

-

Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL).

-

Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The following table summarizes the expected quantitative data from a validated HPLC method for this compound. Note: As no specific validated method was found, this table is a template for the data that should be generated during method validation.

| Parameter | Expected Value/Range |

| Retention Time (RT) | To be determined |

| Linearity Range | e.g., 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Visualization

Experimental Workflow

References

Application Note: Quantitative Analysis of Torsemide in Human Plasma by Liquid Chromatography-Mass Spectrometry (LC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Torsemide (also known as Torasemide) is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for the management of hypertension[1][2][3]. Accurate and sensitive quantification of Torsemide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and validated liquid chromatography-mass spectrometry (LC-MS) method for the determination of Torsemide in human plasma.

Pharmacological Context

Torsemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- symporter in the thick ascending limb of the loop of Henle[1][2]. This inhibition leads to a significant increase in the excretion of water, sodium, and chloride. Compared to other loop diuretics like furosemide, Torsemide exhibits higher bioavailability and a longer duration of action, which allows for once-daily dosing[2]. The drug is primarily metabolized in the liver, with its metabolites and a portion of the unchanged drug being excreted in the urine[1].

Experimental Protocol

This protocol is based on established methods for the LC-MS/MS analysis of Torsemide in human plasma[4][5].

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of human plasma in a clean microcentrifuge tube, add 50 µL of an internal standard (IS) working solution (e.g., Tolbutamide or a deuterated analog like Torsemide-d7)[4][6].

-

Vortex the mixture for 30 seconds.

-

Add 3 mL of extraction solvent (e.g., a mixture of ethyl acetate and diethyl ether).

-

Vortex mix for 3 minutes to ensure thorough extraction.

-

Centrifuge at 3500 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean glass tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and then centrifuge at 16,000 rpm for 10 minutes.

-

Inject a 5 µL aliquot of the supernatant into the LC-MS system[4].

2. Liquid Chromatography (LC) Conditions

A typical LC setup for Torsemide analysis would involve a reversed-phase separation.

| Parameter | Value |

| Column | Inertsil ODS-3 (100 mm x 2.1 mm, 5.0 µm) or equivalent C18 column[4][5] |

| Mobile Phase | Methanol: 10 mM Ammonium Formate (60:40, v/v)[4][5] |

| Flow Rate | 0.2 mL/min[4][5] |

| Column Temperature | 40°C[4][5] |

| Autosampler Temp. | 15°C[4][5] |

| Injection Volume | 5 µL[4] |

| Run Time | Approximately 5 minutes[4][5] |

3. Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in tandem mode (MS/MS) for selective and sensitive quantification.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[4][7] |

| Scan Type | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | For Torsemide: 347.0 (Negative Ion Mode) or 349.1 (Positive Ion Mode)[4][7][8] |

| Product Ion (m/z) | Dependent on fragmentation, a common fragment for Torsemide is m/z 264.08[8] |

| Internal Standard | e.g., Tolbutamide (m/z 269.00 in negative mode) or Torsemide-d7[4][6] |

| Probe Voltage | ~1.65 kV[5] |

| Nebulizing Gas Flow | Dependent on instrument |

| Drying Gas Flow | Dependent on instrument |

| Source Temperature | ~200°C[5] |

Data Presentation

The quantitative performance of the LC-MS method for Torsemide analysis is summarized below. The data is compiled from published studies.

Table 1: Linearity and Sensitivity

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Torsemide | 1 - 2500 | > 0.998[4][5] | 1 - 5[5][7] |

Table 2: Accuracy and Precision

| Analyte | QC Level | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| Torsemide | Low, Medium, High | 94.05 - 103.86[4][5] | < 15[7] | < 15[7] |

Table 3: Recovery

| Analyte | Concentration Level | Extraction Recovery (%) |

| Torsemide | Low, Medium, High | 82.7 - 88.2[7] |

Visualizations

Experimental Workflow for LC-MS Analysis of Torsemide

Caption: Workflow of Torsemide analysis from sample preparation to data reporting.

Signaling Pathway Context (Hypothetical for Torososide A - Adapted for Torsemide's Action)

While a specific signaling pathway for a hypothetical "this compound" is unknown, the mechanism of action for the analyzed compound, Torsemide, involves the inhibition of a key ion transporter. This can be visualized as follows:

Caption: Simplified diagram of Torsemide's inhibitory action on the Na+/K+/2Cl- symporter.

References

- 1. researchgate.net [researchgate.net]

- 2. Torasemide. A review of its pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Torsemide-d7 | C16H20N4O3S | CID 46783113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Torasemide | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Evaluation of Torvoside A Derivatives for Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torvoside A, a steroidal saponin isolated from Solanum torvum, along with its naturally occurring analogues, has demonstrated a range of promising biological activities, including antiviral, cytotoxic, and anti-epileptic effects.[1][2][3][4][5][6] Structure-activity relationship (SAR) studies are crucial for the development of these natural products into potent and selective therapeutic agents. While the total synthesis of complex saponins is a formidable challenge, semi-synthesis starting from the natural product offers a more accessible route to novel derivatives.[7][8] This document provides a comprehensive overview of the known biological activities of Torvoside A and its analogues, a detailed protocol for the isolation of Torvoside A from Solanum torvum, a generalized protocol for the semi-synthesis of steroidal saponin derivatives, and standardized methods for evaluating their biological activity.

Introduction to Torvoside A and its Analogues

Torvoside A is a spirostanol steroidal saponin characterized by a complex glycosidic chain attached to the C-3 position of the aglycone. Several other Torvosides, such as H, M, N, O, P, Q, and U-Z, have been isolated from Solanum torvum, differing in their glycosylation patterns and aglycone structures.[3] These structural variations provide a natural library of compounds for preliminary SAR analysis.

Known Biological Activities and Structure-Activity Relationships

The primary reported biological activities of Torvoside A and its analogues are antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) and cytotoxicity against various cancer cell lines.[1][3][5] Some derivatives have also shown anti-epileptic potential.[2]

Table 1: Antiviral Activity of Torvoside Derivatives against HSV-1

| Compound | IC50 (µg/mL) | Reference |

| Torvoside H | 23.2 | [1] |

| Torvoside A Acetal Derivative | 17.4 | [1] |

Table 2: Cytotoxic Activity of Torvoside Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Torvoside M | MGC-803 (gastric cancer) | Not specified, but showed significant activity | [5] |

| Torvoside N | MGC-803 (gastric cancer) | Not specified, but showed significant activity | [5] |

Note: The lack of extensive, directly comparable quantitative data in the public domain highlights the need for systematic SAR studies.

Preliminary SAR observations suggest that both the aglycone structure and the nature and number of sugar residues in the glycosidic chain are critical for biological activity. For instance, enzymatic hydrolysis of the sugar moieties has been shown to alter the antiviral activity of Torvoside A and H.[1]

Experimental Protocols

Isolation and Purification of Torvoside A from Solanum torvum

This protocol is based on established methods for the isolation of steroidal saponins from plant material.

Workflow for Isolation of Torvoside A

Caption: Workflow for the isolation and purification of Torvoside A.

Protocol:

-

Plant Material Preparation: Air-dry fresh fruits of Solanum torvum in the shade. Once fully dried, grind the material into a fine powder.

-

Extraction: Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking. Filter the extract and repeat the extraction process twice more with fresh solvent.

-

Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The saponin fraction is typically enriched in the n-butanol layer.

-

Column Chromatography: Concentrate the n-butanol fraction and subject it to column chromatography on a silica gel or C18 stationary phase. Elute with a gradient of chloroform-methanol or a similar solvent system.

-

Fraction Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC), visualizing the spots with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

High-Performance Liquid Chromatography (HPLC): Pool the fractions containing Torvoside A and perform further purification using preparative HPLC to obtain the pure compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated Torvoside A using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Generalized Protocol for Semi-Synthesis of Torvoside A Derivatives

The following protocol outlines a general approach for the chemical modification of the isolated Torvoside A. Specific reaction conditions will need to be optimized for each desired derivative.

Proposed Scheme for Semi-Synthesis of Torvoside A Derivatives

Caption: General strategies for the semi-synthesis of Torvoside A derivatives.

Protocol:

-

Protection of Reactive Groups: To achieve selective modification, protect certain hydroxyl groups on the sugar moieties and/or the aglycone using appropriate protecting groups (e.g., silyl ethers, acetals).

-

Modification of the Aglycone:

-

Esterification/Etherification: React the protected Torvoside A with acyl chlorides, anhydrides, or alkyl halides in the presence of a suitable base to introduce new functional groups at the available hydroxyl positions.

-

-

Modification of the Glycosidic Chain:

-

Selective Hydrolysis: Carefully control acidic or enzymatic hydrolysis to selectively remove terminal sugar residues.

-

Glycosylation: Activate the newly exposed hydroxyl group and react it with a protected sugar donor (e.g., a thioglycoside or trichloroacetimidate) to introduce a new sugar moiety.

-

-

Deprotection: Remove the protecting groups under conditions that do not affect the newly formed linkages.

-

Purification and Characterization: Purify the synthesized derivatives using chromatographic techniques (e.g., column chromatography, HPLC). Confirm the structure of the new compounds using NMR and MS.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic activity of compounds against cancer cell lines.

Workflow for Cytotoxicity Evaluation

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MGC-803, HeLa, MCF-7) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the Torvoside A derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

The diverse biological activities of naturally occurring Torvosides provide a strong rationale for the development of novel derivatives with improved therapeutic potential. The protocols outlined in this document offer a comprehensive framework for the isolation of the starting material, the semi-synthesis of new analogues, and the systematic evaluation of their biological activities. These efforts will be instrumental in elucidating the structure-activity relationships of this promising class of natural products and advancing their potential as drug leads.

References

- 1. Antiviral isoflavonoid sulfate and steroidal glycosides from the fruits of Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. ukaazpublications.com [ukaazpublications.com]

- 7. Chemical Synthesis of Saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Bioactivity Testing of Torososide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torososide A, a putative saponin glycoside, belongs to a class of natural products known for a wide array of biological activities. Evidence from related compounds found in the Cassia genus, such as Torososide B and extracts from Cassia tora L., suggests potential anti-inflammatory and anticancer properties. Torososide B, isolated from Cassia torosa, has demonstrated an inhibitory effect on the release of leukotrienes, indicating anti-inflammatory potential.[1] Furthermore, extracts from Cassia tora L. have exhibited significant in vitro anticancer, anti-inflammatory, and anti-metastatic activities.[2][3]

These findings provide a strong rationale for the systematic in vitro evaluation of this compound's bioactivity. This document provides detailed protocols for a panel of in vitro assays to characterize the cytotoxic and anti-inflammatory potential of this compound.

Data Presentation

All quantitative results from the following assays should be recorded and summarized in structured tables for clear comparison and analysis.

Table 1: Cytotoxicity of this compound (MTT Assay)

| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 100 | |

| 1 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| 100 |

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

| Treatment | Concentration (µM) | NO Production (µM) (Mean ± SD) | % Inhibition of NO Production |

| Vehicle Control | - | ||

| LPS (1 µg/mL) | - | ||

| LPS + this compound | 1 | ||

| LPS + this compound | 10 | ||

| LPS + this compound | 25 | ||

| LPS + this compound | 50 | ||

| LPS + L-NAME (Positive Control) | 100 |

Table 3: Effect of this compound on Pro-inflammatory Cytokine (TNF-α and IL-6) Production

| Treatment | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |

| Vehicle Control | - | ||

| LPS (1 µg/mL) | - | ||

| LPS + this compound | 1 | ||

| LPS + this compound | 10 | ||

| LPS + this compound | 25 | ||

| LPS + this compound | 50 | ||

| LPS + Dexamethasone (Positive Control) | 10 |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cell lines (e.g., TCA8113 human tongue carcinoma cells) and non-cancerous cell lines to assess its cytotoxic potential and selectivity.[2][4]

Materials:

-

This compound

-

Human cancer cell line (e.g., TCA8113)

-

Normal human cell line (e.g., fibroblasts)

-

DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT Assay Experimental Workflow

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production

This assay evaluates the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

DMEM medium

-

FBS

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (LPS with a known iNOS inhibitor like L-NAME).

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration by comparing the absorbance with a sodium nitrite standard curve. Calculate the percentage inhibition of NO production.

Western Blot Analysis for Pro-inflammatory Protein Expression

This protocol is used to investigate the effect of this compound on the expression levels of key pro-inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in LPS-stimulated macrophages. This can elucidate the mechanism behind its anti-inflammatory activity.

Materials:

-

This compound

-

RAW 264.7 cells

-

LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting apparatus

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-